molecular formula C24H27FN2O B606582 セブラノパドール CAS No. 863513-91-1

セブラノパドール

カタログ番号: B606582
CAS番号: 863513-91-1
分子量: 378.5 g/mol
InChIキー: CSMVOZKEWSOFER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GRT-6005は、セブラノパドールとしても知られており、ベンゼン系の新規オピオイド鎮痛薬です。これは、ノシセプチン/オルフアンFQとオピオイド受容体の二重作用薬です。 この化合物は、糖尿病性神経障害や癌性疼痛を含むさまざまな急性および慢性疼痛状態の治療のために開発されました .

科学的研究の応用

GRT-6005 has a wide range of scientific research applications, including:

作用機序

GRT-6005は、μオピオイド受容体、δオピオイド受容体、κオピオイド受容体など、複数のオピオイド受容体に結合し、活性化することでその効果を発揮します。また、ノシセプチン受容体の部分アゴニストとしても作用します。これらの受容体の活性化により、神経細胞の興奮性と疼痛伝達の抑制につながります。 この独特の作用機序により、GRT-6005は、従来のオピオイドと比較して、耐性や依存性のリスクが低く、強力な鎮痛効果を発揮する可能性があります .

準備方法

合成経路と反応条件

GRT-6005の合成には、ベンゼン構造の形成や、ノシセプチン/オルフアンFQとオピオイド受容体アゴニスト機能の組み込みなど、複数のステップが含まれます。 具体的な合成経路と反応条件は、所有権が保護されており、パブリックドメインで完全に公開されていません .

工業的生産方法

GRT-6005の工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与すると考えられます。 このプロセスには、医薬品化合物に対する規制基準を満たすために、厳格な品質管理対策が含まれることになります .

化学反応の分析

反応の種類

GRT-6005は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

GRT-6005の反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒が含まれます。 温度や圧力などの具体的な条件は、目的の反応と生成物によって異なります .

生成される主要な生成物

GRT-6005の反応から生成される主要な生成物には、さまざまな酸化、還元、および置換された誘導体が含まれます。 これらの生成物は、異なる薬理学的特性を持つ可能性があり、さらなる研究開発に使用される可能性があります .

科学研究への応用

GRT-6005は、次のものなど、さまざまな科学研究への応用を持っています。

類似化合物との比較

類似化合物

    モルヒネ: μオピオイド受容体に主に作用する、よく知られたオピオイド鎮痛薬です。

    オキシコドン: モルヒネと同様の作用機序を持つ別のオピオイド鎮痛薬です。

    フェンタニル: 複数のオピオイド受容体に作用する、強力な合成オピオイドです。

GRT-6005の独自性

GRT-6005は、ノシセプチン/オルフアンFQとオピオイド受容体に対する二重作用という点でユニークであり、より安全なプロファイルで効果的な疼痛緩和を提供することができます。 従来のオピオイドとは異なり、GRT-6005は、前臨床試験において、耐性の発生が遅く、呼吸抑制のリスクが低いことが示されています .

生物活性

Cebranopadol is a novel analgesic compound that acts as a mixed agonist at the nociceptin/orphanin FQ peptide (NOP) and opioid receptors. Its unique mechanism of action positions it as a promising alternative to traditional opioids for pain management, particularly in chronic pain conditions. This article explores the biological activity of cebranopadol, detailing its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Cebranopadol functions by activating both NOP and mu-opioid receptors, which are involved in pain modulation. This dual action may enhance its analgesic effects while potentially reducing the side effects commonly associated with opioid use, such as respiratory depression. Studies have shown that cebranopadol has a high affinity for these receptors, demonstrating robust antinociceptive properties in various pain models.

Pharmacological Profile

Cebranopadol's pharmacological characterization reveals its efficacy in both in vitro and in vivo settings. Key findings from studies include:

  • Receptor Affinity : Cebranopadol exhibits potent agonistic activity at mu-opioid receptors (MOR) and NOP receptors, with nearly full agonistic effects at these sites.
  • Antinociceptive Effects : In animal models, cebranopadol has shown significant pain relief compared to placebo and other analgesics like morphine .
  • Respiratory Safety : Compared to traditional opioids, cebranopadol is associated with less respiratory depression, making it a safer option for pain management .

Clinical Efficacy

Cebranopadol has been evaluated in several clinical trials, particularly focusing on its efficacy for chronic pain conditions such as lower back pain (LBP). The following table summarizes key clinical trial data:

Study Patient Population Dose (μg) Treatment Duration Primary Endpoint Outcome
Phase II Trial Patients with moderate-to-severe chronic LBP200, 400, 60014 weeksChange from baseline pain to average 24-hour painStatistically significant improvement over placebo across all doses
Postoperative Pain Study Post-surgical patients400Single dosePain relief assessmentBetter tolerated than morphine, significant pain reduction

Case Studies and Research Findings

  • Chronic Pain Management : In a randomized controlled trial involving patients with chronic LBP, cebranopadol demonstrated significant reductions in pain scores compared to placebo. The responder analysis indicated that patients receiving cebranopadol had a ≥30% reduction in pain levels .
  • Safety Profile : A comprehensive safety analysis revealed that while higher doses of cebranopadol were associated with increased treatment-emergent adverse events (TEAEs), these were generally mild and manageable. The most common TEAEs included dizziness, nausea, and somnolence .
  • Comparative Efficacy : In studies comparing cebranopadol with tapentadol, both drugs showed similar efficacy in reducing pain; however, cebranopadol was noted for its favorable safety profile regarding respiratory function .

特性

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031965
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863513-91-1
Record name Cebranopadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cebranopadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEBRANOPADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of cebranopadol?

A1: Cebranopadol is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].

Q2: How does the co-activation of NOP and MOP receptors contribute to cebranopadol's analgesic effects?

A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of cebranopadol in producing analgesia []. This synergy may contribute to its potent analgesic effects.

Q3: Does cebranopadol's action on NOP receptors influence its side effect profile compared to traditional opioids?

A3: Preclinical studies suggest that activation of NOP receptors by cebranopadol counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].

Q4: Does cebranopadol affect the central nervous system?

A4: Yes, cebranopadol is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].

Q5: How does cebranopadol impact cocaine addiction in preclinical models?

A5: Research indicates that cebranopadol reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].

Q6: What is the molecular formula and weight of cebranopadol?

A6: The molecular formula of cebranopadol is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].

Q7: How does the structure of cebranopadol contribute to its unique pharmacological profile?

A7: The specific chemical structure of cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.

Q8: What is the typical duration of action of cebranopadol?

A8: Cebranopadol exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].

Q9: How is cebranopadol metabolized in the body?

A9: While detailed information on cebranopadol's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].

Q10: Are there differences in the pharmacokinetic profile of cebranopadol between animals and humans?

A10: While some studies explore the pharmacokinetics of cebranopadol in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.

Q11: In which preclinical pain models has cebranopadol shown efficacy?

A11: Cebranopadol has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].

Q12: Has cebranopadol been investigated in clinical trials for pain management?

A12: Yes, cebranopadol has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].

Q13: Are there any specific patient populations where cebranopadol might offer advantages over traditional opioids?

A13: Preclinical and early clinical data suggest that cebranopadol may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].

Q14: What is the safety profile of cebranopadol based on preclinical and clinical studies?

A14: While cebranopadol has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].

Q15: Does cebranopadol have a lower risk of abuse compared to traditional opioids?

A15: Preclinical and clinical studies indicate that cebranopadol may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。